

An In-depth Technical Guide to 4-formyl-2,6-dimethoxyphenyl acetate

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Compound of Interest

Compound Name: 4-Acetoxy-3,5-dimethoxybenzaldehyde

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Introduction

4-formyl-2,6-dimethoxyphenyl acetate, also known as **4-acetoxy-3,5-dimethoxybenzaldehyde** or syringaldehyde acetate, is a derivatized phenolic aldehyde. It belongs to the class of dimethoxybenzenes and is structurally derived from syringaldehyde, a naturally occurring aromatic aldehyde found in various plants.^[1] The introduction of an acetate group to the hydroxyl moiety of syringaldehyde modifies its physicochemical properties, which can influence its biological activity and potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 4-formyl-2,6-dimethoxyphenyl acetate.

Molecular Structure and Properties

4-formyl-2,6-dimethoxyphenyl acetate is characterized by a central benzene ring substituted with a formyl group, two methoxy groups, and an acetoxy group. The systematic IUPAC name for this compound is (4-formyl-2,6-dimethoxyphenyl) acetate.^[1]

Table 1: Physicochemical Properties of 4-formyl-2,6-dimethoxyphenyl acetate

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1]
Molecular Weight	224.21 g/mol	[1]
Exact Mass	224.06847348 Da	[1]
InChIKey	CSWKYHGBYCNZAS-UHFFFAOYSA-N	[1]
SMILES	CC(=O)OC1=C(C=C(C=C1OC)C=O)OC	[1]
Density	1.2 g/cm ³	
Boiling Point	307.9°C at 760 mmHg	
Flash Point	152.3°C	
Refractive Index	1.53	

Safety and Hazard Information:

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[1]

Synthesis

The synthesis of 4-formyl-2,6-dimethoxyphenyl acetate is typically achieved through the acetylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This reaction involves the treatment of syringaldehyde with an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of Syringaldehyde

This protocol is adapted from a similar procedure for the acetylation of vanillin.

Materials:

- Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

- Acetic anhydride
- 10% Sodium hydroxide solution
- Crushed ice
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve 1.5 g of syringaldehyde in 25 mL of 10% sodium hydroxide solution in a 250 mL conical flask.
- To the solution, add 30 g of crushed ice.
- Add 4 mL of acetic anhydride to the mixture.
- Stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 4-formyl-2,6-dimethoxyphenyl acetate should form.
- Collect the precipitate by filtration using a Büchner funnel.
- Wash the precipitate with cold water.
- Dry the product, for example, in a desiccator over anhydrous calcium chloride.

Spectroscopic Data

The structural confirmation of 4-formyl-2,6-dimethoxyphenyl acetate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 4-formyl-2,6-dimethoxyphenyl acetate

Technique	Observed Peaks / Data	Reference
^1H NMR	Data available, specific shifts not detailed in search results.	[1]
^{13}C NMR	Data available, specific shifts not detailed in search results.	[1]
IR Spectroscopy	ATR-IR spectra are available.	[1]
Mass Spectrometry	GC-MS data indicates a top peak at m/z 182 and a second-highest peak at m/z 181.	[1]

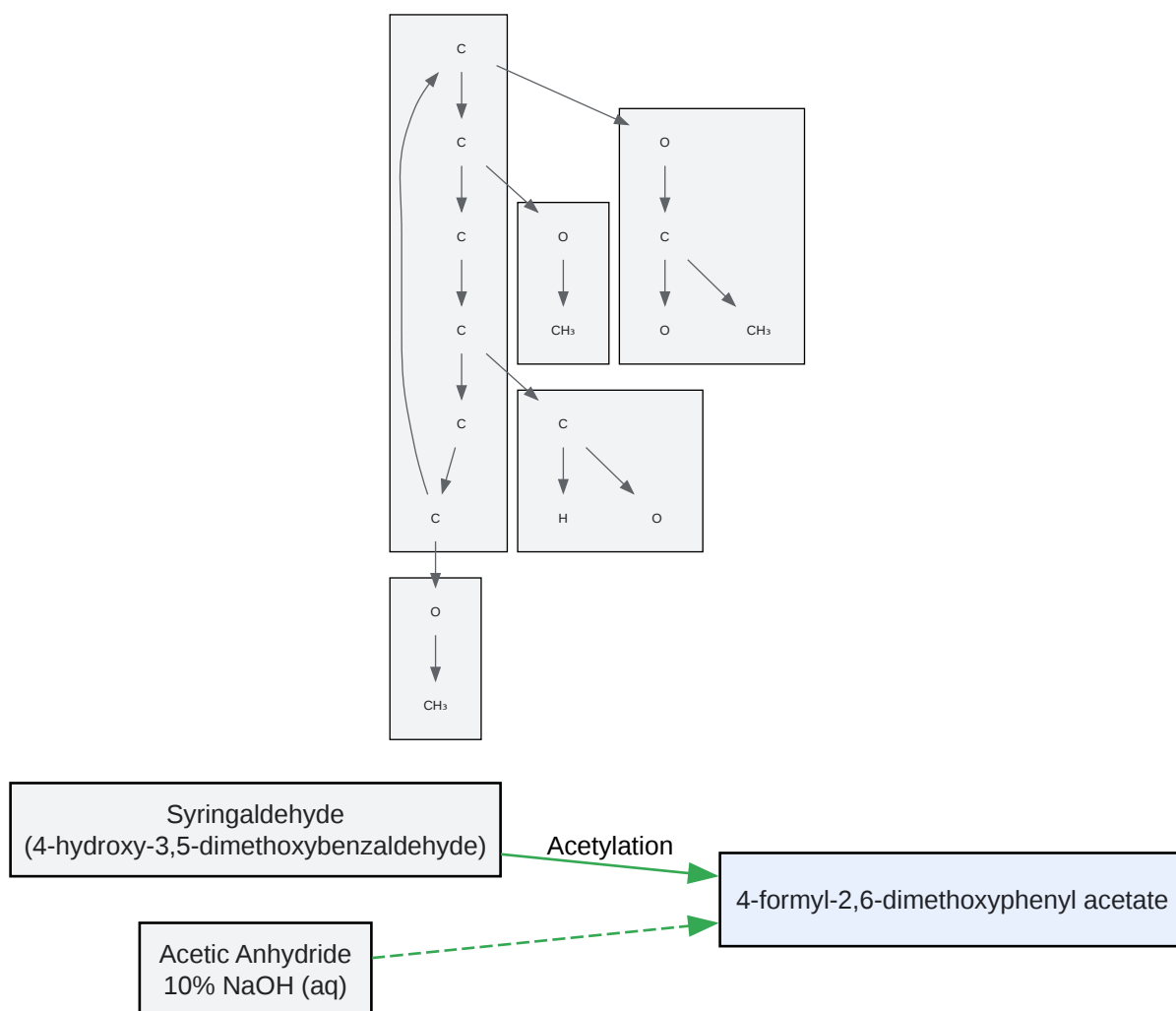
Applications in Research and Drug Development

While specific biological activities of 4-formyl-2,6-dimethoxyphenyl acetate are not extensively documented, its precursor, syringaldehyde, exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and antihyperglycemic effects.[2][3] The acetylation of syringaldehyde can alter its lipophilicity and membrane permeability, potentially modulating its biological activity and making it a target for further investigation in drug discovery programs.

Derivatives of related phenolic aldehydes are known to be valuable intermediates in the synthesis of more complex pharmaceutical compounds.[4][5] The formyl and acetate functionalities on the molecule offer reactive sites for further chemical modifications, allowing for the generation of a library of compounds for biological screening.

Visualizations

Molecular Structure



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